Cas no 2227661-15-4 (4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one)

4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-1635563
- 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one
- 2227661-15-4
-
- インチ: 1S/C12H20N4O/c1-4-15-7-9(6-14-15)12-10(13)5-11(17)16(12)8(2)3/h6-8,10,12H,4-5,13H2,1-3H3/t10-,12+/m0/s1
- InChIKey: QKPTXTQVRTYENM-CMPLNLGQSA-N
- ほほえんだ: O=C1C[C@@H]([C@@H](C2C=NN(CC)C=2)N1C(C)C)N
計算された属性
- せいみつぶんしりょう: 236.16371127g/mol
- どういたいしつりょう: 236.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635563-500mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1635563-2.5g |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 2.5g |
$1650.0 | 2023-07-10 | ||
Enamine | EN300-1635563-5000mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1635563-250mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1635563-1000mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 1000mg |
$1057.0 | 2023-09-22 | ||
Enamine | EN300-1635563-100mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1635563-0.25g |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 0.25g |
$774.0 | 2023-07-10 | ||
Enamine | EN300-1635563-1.0g |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 1.0g |
$842.0 | 2023-07-10 | ||
Enamine | EN300-1635563-5.0g |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 5.0g |
$2443.0 | 2023-07-10 | ||
Enamine | EN300-1635563-10000mg |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one |
2227661-15-4 | 10000mg |
$4545.0 | 2023-09-22 |
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one 関連文献
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-oneに関する追加情報
Comprehensive Overview of 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one (CAS No. 2227661-15-4)
The compound 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one, identified by its CAS number 2227661-15-4, represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyrrolidin-2-one core and substituted pyrazole moiety, has garnered attention for its potential applications in drug discovery and development. Researchers and industry professionals are increasingly interested in its pharmacological properties, synthetic pathways, and therapeutic potential, making it a subject of intense study in contemporary scientific literature.
One of the most compelling aspects of 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is its structural versatility. The presence of both amino and pyrazole functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored biological activities. This adaptability is particularly relevant in the context of targeted drug design, where precision and specificity are paramount. Recent trends in AI-driven drug discovery have further highlighted the importance of such compounds, as computational models can efficiently predict their interactions with biological targets, accelerating the development of novel therapeutics.
The synthesis of CAS 2227661-15-4 involves multi-step organic reactions, often starting from readily available precursors. Key steps include the formation of the pyrrolidin-2-one ring and the subsequent introduction of the 1-ethyl-1H-pyrazol-4-yl substituent. Optimizing these synthetic routes is a focal point for chemists, as it directly impacts the scalability and cost-effectiveness of production. In line with the growing emphasis on green chemistry, researchers are also exploring eco-friendly methodologies to minimize waste and reduce the environmental footprint of the synthesis process.
From a pharmacological perspective, 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one exhibits promising activity in preclinical studies. Its mechanism of action is believed to involve modulation of specific enzyme systems or receptor interactions, though detailed studies are ongoing. This aligns with the broader industry shift toward precision medicine, where understanding the molecular basis of drug action is critical. The compound's potential applications span various therapeutic areas, including central nervous system (CNS) disorders and inflammatory conditions, reflecting the versatility of its chemical scaffold.
In the realm of intellectual property and patent landscapes, CAS 2227661-15-4 has been the subject of several filings, underscoring its commercial viability. Pharmaceutical companies and academic institutions are actively investigating its utility in proprietary formulations, often in combination with other bioactive agents. This trend is indicative of the compound's value in combination therapies, a strategy increasingly employed to enhance efficacy and overcome resistance in complex diseases.
The analytical characterization of 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one relies on advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure the purity and identity of the compound, which is essential for regulatory compliance and reproducibility in research. As quality control standards become more stringent, the demand for robust analytical protocols continues to rise, further emphasizing the importance of these techniques.
Looking ahead, the future of CAS 2227661-15-4 appears bright, with ongoing investigations into its broader applications. The integration of machine learning and big data analytics in drug development is expected to uncover new opportunities for this compound, potentially leading to breakthroughs in previously unexplored therapeutic areas. As the scientific community continues to unravel its full potential, 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one is poised to remain a key player in the evolving landscape of pharmaceutical innovation.
2227661-15-4 (4-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-2-one) 関連製品
- 1628748-83-3(tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)
- 1603381-94-7(2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride)
- 2680842-94-6(benzyl N-(2,6-difluoro-3-nitrophenyl)carbamate)
- 206111-97-9(1H-Indene-5-acetic acid, 2,3-dihydro-3-oxo-, ethyl ester)
- 1551362-85-6(8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
- 1270454-91-5(3-amino-3-(quinolin-6-yl)propan-1-ol)
- 2228347-15-5(tert-butyl N-2-amino-1-(5,6-dichloropyridin-3-yl)ethylcarbamate)
- 113875-04-0(Benzeneacetic acid, (2-thienylmethylene)hydrazide)
- 1013280-80-2(3,5-dimethoxy-N'-(2-phenylethenesulfonyl)benzohydrazide)
- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)


